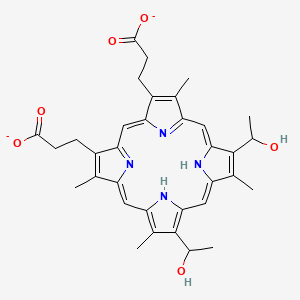
haematoporphyrin IX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron-free derivatives of heme with 4 methyl groups, 2 hydroxyethyl groups and 2 propionic acid groups attached to the pyrrole rings. Some of these PHOTOSENSITIZING AGENTS are used in the PHOTOTHERAPY of malignant NEOPLASMS.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy in Cancer Treatment Haematoporphyrin IX is a potent agent in photodynamic therapy, especially for malignant tumors. Studies have shown its effectiveness in sensitizing tumor cells to light, leading to significant destruction of tumor tissues. This property has been particularly observed in glioma cells and other neoplasms resistant to conventional therapies (Diamond et al., 1972).
Inhibition of Malaria Pigment Polymerization Research indicates that haematoporphyrin IX can effectively inhibit the polymerization of haematin to β-haematin, a key process in malaria pathology. This inhibition suggests potential antimalarial applications, as it interferes with the life cycle of the malarial parasite (Basilico et al., 1997).
Studies on Aggregation and Binding Investigations into the aggregation behavior of haematoporphyrin IX reveal insights into its interactions in biological systems. For instance, studies on its dimerization and its interaction with cellular and serum proteins have provided a better understanding of its behavior in biological environments, which is crucial for its therapeutic applications (Margalit et al., 1983).
Role in Photodynamic Therapy of Cancer Haematoporphyrin IX's role in the induction of haem oxygenase messenger RNA in photodynamic therapy of cancer highlights its impact at the molecular level, contributing to our understanding of cellular responses to photodynamic stress (Bressoud et al., 1992).
Applications in Tumour Diagnostics Studies have explored the use of haematoporphyrin IX in the diagnosis of carcinomas, such as bladder cancer, by exploiting its preferential localization in malignant tissues and its fluorescent properties, which can aid in identifying cancerous cells (Kelly, 1975).
Effect on Cellular and Tissue pH Research on the volumetric titration of haematoporphyrin IX provides insights into its pH-dependent behavior, which is critical for its selective biodistribution in photochemotherapeutic applications. The studies reveal a twofold mechanism influenced by pH, involving tissue distribution and cell membrane penetration (Barrett et al., 1990).
Eigenschaften
Produktname |
haematoporphyrin IX |
|---|---|
Molekularformel |
C34H36N4O6-2 |
Molekulargewicht |
596.7 g/mol |
IUPAC-Name |
3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C34H38N4O6/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44)/p-2 |
InChI-Schlüssel |
KFKRXESVMDBTNQ-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C(C)O |
Synonyme |
Haematoporphyrin IX Hematoporphyrin Hematoporphyrins Hemedonin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



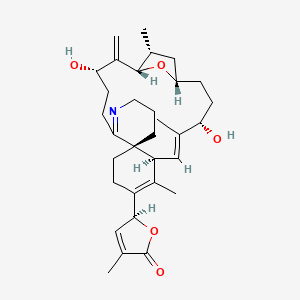
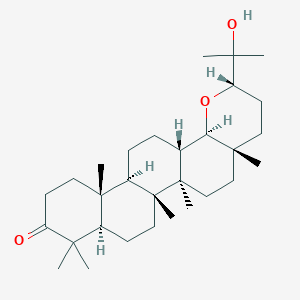
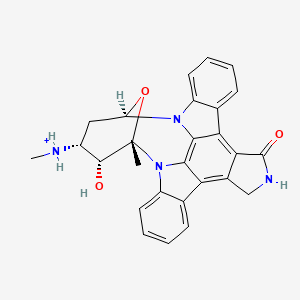
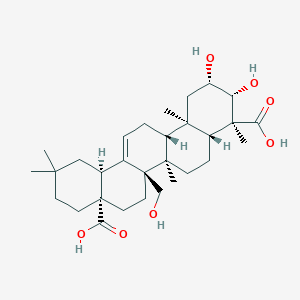
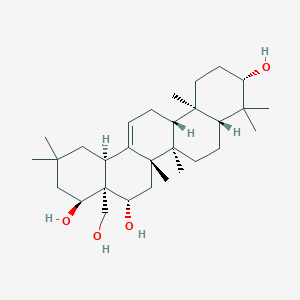
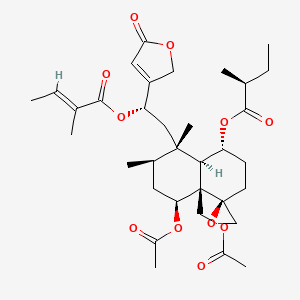
![1-[(4-Fluorophenyl)methyl]-3-[1-(4-propan-2-ylphenyl)propyl]thiourea](/img/structure/B1259467.png)
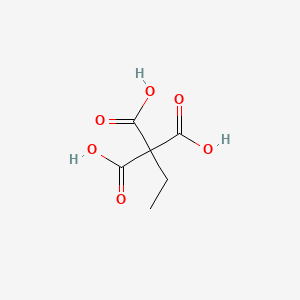
![Bis[3-[2-(2,6-dichlorophenoxy)ethyl]carbazamidine] sulphate](/img/structure/B1259470.png)
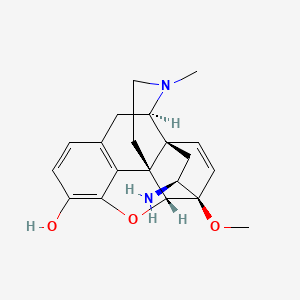
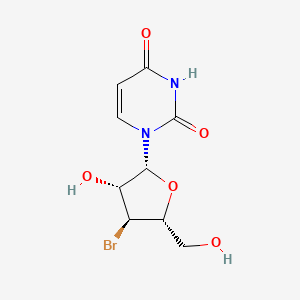
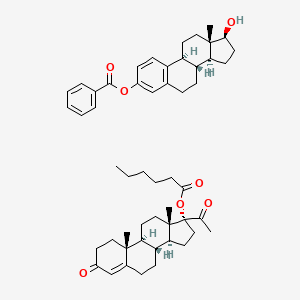
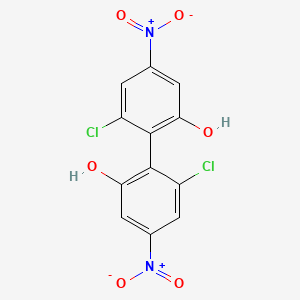
![[(4aS,4bR,8aS,9R,10aR)-2-(3-hydroxy-4-methylphenyl)-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate](/img/structure/B1259477.png)